![molecular formula C15H22N2O2 B2779585 N-[3-(2,2-dimethylpropanoyl)pyridin-2-yl]-2,2-dimethylpropanamide CAS No. 1864014-74-3](/img/structure/B2779585.png)

N-[3-(2,2-dimethylpropanoyl)pyridin-2-yl]-2,2-dimethylpropanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

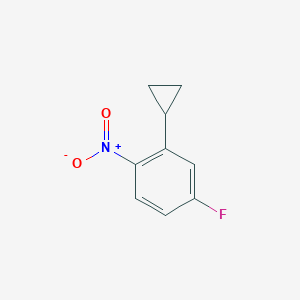

N-[3-(2,2-dimethylpropanoyl)pyridin-2-yl]-2,2-dimethylpropanamide is a chemical compound with the CAS Number: 1864014-74-3 . It has a molecular weight of 262.35 . It is in the form of a powder .

Molecular Structure Analysis

The IUPAC name for this compound is N-(3-pivaloylpyridin-2-yl)pivalamide . The InChI code is 1S/C15H22N2O2/c1-14(2,3)11(18)10-8-7-9-16-12(10)17-13(19)15(4,5)6/h7-9H,1-6H3,(H,16,17,19) .Physical And Chemical Properties Analysis

This compound has a molecular weight of 262.35 . It is a powder at room temperature .Scientific Research Applications

Pharmaceutical Intermediates

N-[3-(2,2-dimethylpropanoyl)pyridin-2-yl]-2,2-dimethylpropanamide: is a valuable compound in the synthesis of pharmaceutical intermediates, particularly aromatic ketones . These intermediates are crucial for developing a wide range of therapeutic agents. The compound’s structure allows for the introduction of various functional groups that can enhance the medicinal properties of pharmaceuticals.

Transition Metal Catalysis

This compound plays a significant role in transition metal catalysis, especially in copper-catalyzed reactions . It is used to facilitate the oxidation of Csp3-H bonds in the presence of water under mild conditions. This method is environmentally friendly and provides a sustainable approach to synthesizing aromatic ketones.

Anti-Fibrosis Activity

In the field of medical research, this compound has shown potential in anti-fibrosis studies. Some derivatives have displayed better activity than standard treatments like Pirfenidone on HSC-T6 cells, which are indicative of anti-fibrotic properties .

Synthesis of N-Heterocycles

The compound is also used in the synthesis of N-heterocycles, which are core structures in many pharmaceuticals . It serves as a precursor for the creation of various heterocyclic compounds, which are essential in drug design and development.

Water-Involving Oxidation Reactions

It has been utilized in studies exploring water-involving oxidation reactions . These reactions are significant for understanding the role of water as a solvent and participant in chemical transformations, which can lead to more efficient and less wasteful industrial processes.

Mechanistic Studies in Organic Chemistry

Lastly, N-[3-(2,2-dimethylpropanoyl)pyridin-2-yl]-2,2-dimethylpropanamide is used in mechanistic studies to understand the role of water in organic synthesis . By studying how this compound reacts in different conditions, researchers can gain insights into the fundamental processes that govern chemical reactions.

properties

IUPAC Name |

N-[3-(2,2-dimethylpropanoyl)pyridin-2-yl]-2,2-dimethylpropanamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H22N2O2/c1-14(2,3)11(18)10-8-7-9-16-12(10)17-13(19)15(4,5)6/h7-9H,1-6H3,(H,16,17,19) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFLLVGKCASYYFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=C(N=CC=C1)NC(=O)C(C)(C)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H22N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[3-(2,2-dimethylpropanoyl)pyridin-2-yl]-2,2-dimethylpropanamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Tert-butyl 2-[1-(aminomethyl)cyclopropyl]acetate](/img/structure/B2779502.png)

![(2,5-dimethylfuran-3-yl)(3-(5-methyl-1H-benzo[d]imidazol-2-yl)azetidin-1-yl)methanone](/img/structure/B2779510.png)

![[2-(Cyclopropylamino)ethyl]dimethylamine dihydrochloride](/img/structure/B2779515.png)

![2-phenyl-4-[4-[(E)-2-[4-(trifluoromethyl)phenyl]ethenyl]sulfonylphenyl]-1,3-thiazole](/img/structure/B2779517.png)

![(1-(Cyclopropylsulfonyl)azetidin-3-yl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methanone](/img/structure/B2779518.png)

![N-[2-(3-chloro-4-methoxybenzoyl)-1-benzofuran-3-yl]furan-2-carboxamide](/img/structure/B2779519.png)

![2-[(4-Bromophenyl)methylsulfanyl]-1-naphthalen-2-ylsulfonyl-4,5-dihydroimidazole](/img/structure/B2779521.png)

![3-methyl-4-[(4-nitrophenyl)sulfonyl]-1-phenyl-1H-pyrazol-5-yl (3,4-dimethoxyphenyl)acetate](/img/structure/B2779523.png)